5,6-Dibromo-1H-benzo[d]imidazole

Catalog No.
S757708
CAS No.
74545-26-9
M.F
C7H4Br2N2
M. Wt
275.93 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,6-Dibromo-1H-benzo[d]imidazole

CAS Number

74545-26-9

Product Name

5,6-Dibromo-1H-benzo[d]imidazole

IUPAC Name

5,6-dibromo-1H-benzimidazole

Molecular Formula

C7H4Br2N2

Molecular Weight

275.93 g/mol

InChI

InChI=1S/C7H4Br2N2/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-3H,(H,10,11)

InChI Key

MJVDZXWFJQYHIU-UHFFFAOYSA-N

SMILES

C1=C2C(=CC(=C1Br)Br)N=CN2

Canonical SMILES

C1=C2C(=CC(=C1Br)Br)N=CN2

Potential Research Areas:

  • Antimicrobial Activity

    Benzimidazoles are a well-known class of heterocyclic compounds with various biological activities, including antimicrobial properties. Some benzimidazoles exhibit antifungal and antibacterial effects. Research suggests that the presence of halogens, like bromine, can influence the activity of these molecules []. Therefore, 5,6-Dibromo-1H-benzo[d]imidazole could be investigated for potential antimicrobial properties.

  • Medicinal Chemistry Studies

    Due to the presence of a reactive imidazole ring, 5,6-Dibromo-1H-benzo[d]imidazole could serve as a building block for the synthesis of more complex molecules with potential medicinal applications. Researchers might explore its use as a precursor in the design and development of new drugs [].

5,6-Dibromo-1H-benzo[d]imidazole is an aromatic heterocyclic compound with the molecular formula C7H4Br2N2. It features a benzimidazole core, which is characterized by a fused benzene and imidazole ring. The presence of bromine substituents at the 5 and 6 positions enhances its chemical reactivity and potential biological activity .

  • Currently, there is no scientific literature available on the mechanism of action of DBI.
  • Benzimidazoles are a diverse group with various functions, but DBI's specific activity is unknown [].
  • As with any new compound, it is advisable to handle DBI with caution due to lack of information on its safety profile.
  • Standard laboratory safety practices should be followed when handling unknown compounds, including wearing gloves, eye protection, and working in a fume hood [].

The chemical reactivity of 5,6-dibromo-1H-benzo[d]imidazole allows it to participate in various reactions. For instance:

  • Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles in substitution reactions.
  • Coupling Reactions: It can undergo coupling reactions with aryl or alkenyl groups to form more complex structures.
  • Cyclization: The compound can also participate in cyclization reactions to form new heterocycles .

Research indicates that 5,6-dibromo-1H-benzo[d]imidazole exhibits noteworthy biological activities, including:

  • Antimicrobial Activity: It has shown effectiveness against various bacteria and fungi, suggesting potential as an antibacterial or antifungal agent .
  • Anticancer Properties: Some studies have indicated that derivatives of benzimidazole compounds can inhibit cancer cell proliferation, although specific data for 5,6-dibromo-1H-benzo[d]imidazole requires further investigation .
  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in disease processes .

Several synthetic routes have been developed for 5,6-dibromo-1H-benzo[d]imidazole:

  • Bromination of Benzimidazole: A common method involves the bromination of benzimidazole using bromine or a brominating agent under controlled conditions.
  • One-Pot Synthesis: Recent advancements have introduced one-pot synthesis methods that utilize catalysts like CBr4 to facilitate the formation of N-(1H-benzo[d]imidazol-2-yl)benzamide derivatives, which can be further modified to yield 5,6-dibromo derivatives .

5,6-Dibromo-1H-benzo[d]imidazole has several applications:

  • Pharmaceutical Development: Its derivatives are being explored for their potential as therapeutic agents in treating infections and cancer.
  • Material Science: The compound may also be utilized in the development of advanced materials due to its unique chemical properties.

Studies on the interactions of 5,6-dibromo-1H-benzo[d]imidazole with biological targets are crucial for understanding its mechanism of action. Molecular docking studies suggest that it can bind effectively to various enzyme targets involved in microbial resistance and cancer progression. Such studies help elucidate its potential therapeutic roles and guide further drug design efforts .

Several compounds share structural similarities with 5,6-dibromo-1H-benzo[d]imidazole. Here is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesBiological Activity
5-Bromo-1H-benzo[d]imidazoleSingle bromine substitutionModerate antimicrobial activity
2-Methyl-1H-benzimidazoleNo halogens; methyl group at position 2Anticancer properties
4,7-Dibromo-1H-benzo[d]imidazoleBromines at different positionsPotentially higher antimicrobial activity
5-Chloro-1H-benzo[d]imidazoleChlorine instead of bromineLower activity compared to dibrominated

The presence of two bromine atoms at the 5 and 6 positions in 5,6-dibromo-1H-benzo[d]imidazole enhances its reactivity compared to other similar compounds. This unique substitution pattern may contribute to its distinctive biological activities and potential applications in drug development.

XLogP3

2.9

Wikipedia

5,6-Dibromo-1H-benzimidazole

Dates

Last modified: 08-15-2023

Explore Compound Types